

# GB1107: A Targeted Approach to Attenuating Liver Fibrosis Through Galectin-3 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

### Introduction

Liver fibrosis is a wound-healing response to chronic liver injury that, if unchecked, progresses to cirrhosis, liver failure, and hepatocellular carcinoma. A key pathological event in this process is the activation of hepatic stellate cells (HSCs), which transform into myofibroblasts and deposit excessive extracellular matrix (ECM), leading to the scarring of liver tissue.[1][2] Galectin-3 (Gal-3), a  $\beta$ -galactoside-binding lectin, has emerged as a critical pro-fibrotic mediator, with elevated expression in fibrotic livers.[1][3][4][5] It plays a significant role in the activation of HSCs and the perpetuation of the fibrotic cascade.[1]

**GB1107** is a novel, orally active small molecule inhibitor of Gal-3, demonstrating high affinity (27 nM) and over 1000-fold selectivity for Gal-3 compared to other galectins.[3][5] This high selectivity and oral bioavailability make **GB1107** a promising therapeutic candidate for targeting the underlying mechanisms of liver fibrosis. This technical guide provides a comprehensive overview of the role of **GB1107** in attenuating liver fibrosis, focusing on its mechanism of action, preclinical efficacy data, and the detailed experimental protocols used to evaluate its effects.

# Mechanism of Action: Inhibiting the Pro-Fibrotic Activity of Galectin-3







Galectin-3 contributes to liver fibrosis through several mechanisms, primarily centered on the activation of hepatic stellate cells. Upon liver injury, Gal-3 is secreted by various cells, including macrophages, and activates quiescent HSCs to become collagen-producing myofibroblasts.[1] Galectin-3 can oligomerize on the cell surface, forming lattice-like structures that cluster profibrotic receptors and amplify signaling pathways, such as the Transforming Growth Factor- $\beta$  (TGF- $\beta$ ) pathway, which is a major driver of fibrosis.[1][2]

**GB1107** exerts its anti-fibrotic effects by binding to the carbohydrate recognition domain of Gal-3, preventing it from interacting with its binding partners on the surface of HSCs and other cells. This inhibition disrupts the pro-fibrotic signaling cascade, leading to a reduction in HSC activation and subsequent collagen deposition.













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

 1. Galectin-3 inhibition as a potential therapeutic target in non-alcoholic steatohepatitis liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]



- 2. Amelioration of Liver Fibrosis via In Situ Hepatic Stellate Cell Conversion Through Co-Inhibition of TGF-β and GSK-3 Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portal.research.lu.se [portal.research.lu.se]
- 4. Effect of GB1107, a novel galectin-3 inhibitor on pro-fibrotic signalling in the liver -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. histoindex.com [histoindex.com]
- To cite this document: BenchChem. [GB1107: A Targeted Approach to Attenuating Liver Fibrosis Through Galectin-3 Inhibition]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15602735#gb1107-s-role-in-attenuating-liver-fibrosis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com